4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
The exact mass of the compound this compound is 423.0768029 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBSRGXZRYMIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biomolecules. The information presented is derived from various research studies and includes data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 373.85 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to the target molecule. A series of derivatives were tested against various bacterial strains. The results indicated:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4a | Salmonella typhi | Moderate |
| 4b | Bacillus subtilis | Strong |
| 4c | Escherichia coli | Weak |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14 ± 0.003 |
| 7m | Urease | 0.63 ± 0.001 |
These results suggest that the compound exhibits significant inhibitory activity against these enzymes, which are critical in various physiological processes .
Binding Studies
In silico docking studies have provided insights into the interaction of the compound with bovine serum albumin (BSA). These studies indicated that the compound binds effectively to BSA, suggesting potential pharmacokinetic advantages:
- Binding Affinity : High binding affinity to BSA indicates prolonged circulation time in biological systems.
The interactions were characterized by hydrogen bonding and hydrophobic interactions, which enhance stability in physiological conditions .
Study on Anticancer Properties
In a study investigating anticancer properties, derivatives of compounds similar to the target molecule were tested on various cancer cell lines. The findings revealed that several derivatives exhibited cytotoxic effects on cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds showed IC50 values ranging from 10 µM to 25 µM against these cell lines.
This suggests that modifications in the structure could enhance anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
